Thiourea, N-phenyl-N'-tetradecyl-
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Overview
Description
Thiourea, N-phenyl-N’-tetradecyl- is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, N-phenyl-N’-tetradecyl- can be synthesized through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium. This method is efficient for producing symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, yielding thioureas in excellent yields . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis of unsymmetrical thioureas .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-phenyl-N’-tetradecyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Thiourea derivatives can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenated compounds and catalysts to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various substituted thioureas, thiazoles, and formamidine disulfides .
Scientific Research Applications
Thiourea, N-phenyl-N’-tetradecyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea, N-phenyl-N’-tetradecyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different biomolecules contributes to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the phenyl and tetradecyl groups.
N-Phenylthiourea: A compound with a phenyl group attached to the thiourea structure.
Phenylthiocarbamide: Another derivative with a phenyl group, known for its use in genetic taste testing.
Uniqueness
Thiourea, N-phenyl-N’-tetradecyl- stands out due to its long tetradecyl chain, which imparts unique properties such as increased hydrophobicity and potential for enhanced biological activity. This structural feature differentiates it from other thiourea derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
111782-17-3 |
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Molecular Formula |
C21H36N2S |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
1-phenyl-3-tetradecylthiourea |
InChI |
InChI=1S/C21H36N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(24)23-20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H2,22,23,24) |
InChI Key |
VYPUTGOCHAGRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
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